methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
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Overview
Description
It is a secondary metabolite found in certain marine sponges, particularly those in the family Darwinellidae . This compound is part of a larger group of diterpenes that are known for their diverse biological activities and complex chemical structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dendrillol 3 involves several steps, starting from chiral (+)-podocarp-8(14)-en-13-one. The enantioselective synthesis of this compound has been described, highlighting the importance of chiral intermediates and specific reaction conditions to achieve the desired stereochemistry . The key steps include the formation of the spongian diterpene skeleton and subsequent functionalization to introduce the methanoxymethano and carboxylic acid methyl ester groups.
Industrial Production Methods
While specific industrial production methods for Dendrillol 3 are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient catalysts, high-yielding reactions, and scalable purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Dendrillol 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
Dendrillol 3 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of spongian diterpenes.
Biology: The compound’s biological activity makes it a subject of interest in studies on marine natural products and their ecological roles.
Industry: The compound’s unique structure and properties make it a candidate for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of Dendrillol 3 involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects through modulation of cellular signaling pathways and interactions with enzymes or receptors. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dendrillol 3 is part of a group of spongian diterpenes, which include compounds like dendrillol-1, dendrillol-2, and dendrillol-4 Compared to these similar compounds, Dendrillol 3 has unique structural features, such as the methanoxymethano group and the specific configuration of its carboxylic acid methyl ester
Conclusion
Dendrillol 3 is a fascinating compound with a complex structure and diverse biological activities. Its synthesis, chemical reactivity, and potential applications make it a valuable subject of study in various scientific fields. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential and unique properties.
Properties
CAS No. |
106019-61-8 |
---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl (1S,4S,9S,10R,13R,14R)-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate |
InChI |
InChI=1S/C21H32O4/c1-19(2)9-5-10-20(3)14(19)8-11-21-12-25-18(23)16(21)13(17(22)24-4)6-7-15(20)21/h13-16H,5-12H2,1-4H3/t13-,14+,15-,16+,20+,21+/m1/s1 |
InChI Key |
NDSKJQVANFOGQV-QYIRSJDHSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]34[C@@H]2CC[C@H]([C@H]3C(=O)OC4)C(=O)OC)(C)C |
SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC34C2CCC(C3C(=O)OC4)C(=O)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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